molecular formula C7H8BrIN2 B2790832 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine CAS No. 2415263-12-4

2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine

Cat. No.: B2790832
CAS No.: 2415263-12-4
M. Wt: 326.963
InChI Key: JAWCPGXCKHBXOV-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine is a versatile multihalogenated pyridine derivative designed for research and development applications. This compound features bromine and iodine substituents on its pyridine ring, making it a valuable synthetic intermediate in organic chemistry and drug discovery. The presence of multiple halogens at distinct positions allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures. The amine group at the 3-position offers a further handle for functionalization, enhancing its utility as a building block for pharmaceuticals, agrochemicals, and functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-5-iodo-4,6-dimethylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWCPGXCKHBXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to introduce the desired substituents . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to these targets. In material science, the compound’s electronic properties can be exploited to develop materials with desired characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-bromo-5-iodo-4,6-dimethylpyridin-3-amine and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Price (1 g) Key Features
This compound (Target) C₇H₈BrIN₂ 2-Br, 5-I, 4-CH₃, 6-CH₃ ~327.97 N/A Steric hindrance from methyl groups; dual halogenation for cross-coupling
2-Bromo-5-iodopyridin-3-amine C₅H₄BrIN₂ 2-Br, 5-I 298.91 $400 Simpler structure; lacks methyl groups, enhancing reactivity but reducing steric bulk
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine C₇H₈ClIN₂ 2-Cl, 5-I, 4-CH₃, 6-CH₃ ~283.50 Inquiry-based Chlorine substitution reduces molecular weight; similar steric profile to target
6-Bromo-2-chloro-4-iodopyridin-3-amine C₅H₂BrClIN₂ 6-Br, 2-Cl, 4-I 330.24 $400 Distinct halogen positioning; potential for regioselective reactions
5-Bromo-3-iodo-4-methylpyridin-2-amine C₆H₆BrIN₂ 5-Br, 3-I, 4-CH₃ 312.93 N/A Single methyl group; iodine at position 3 alters electronic properties

Key Observations:

Halogen vs. Methyl Substitution : The target compound’s methyl groups at positions 4 and 6 introduce steric hindrance, which may slow reaction kinetics compared to simpler analogs like 2-bromo-5-iodopyridin-3-amine. However, the methyl groups could enhance stability in biological systems .

Halogen Positioning : Compounds with iodine at position 5 (e.g., target, 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine) are better suited for sequential cross-coupling reactions due to the ortho/para-directing effects of the amine group .

Cost and Availability : Halogenated pyridines with iodine are generally expensive (e.g., $400/g for 2-bromo-5-iodopyridin-3-amine), reflecting the challenges in handling and synthesizing iodo derivatives .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine, and how can reaction selectivity be ensured?

Methodological Answer:

  • Synthetic Route 1 : Bromination of 5-iodo-4,6-dimethylpyridin-3-amine using N-bromosuccinimide (NBS) in dichloromethane with FeBr₃ as a catalyst. This method allows selective bromination at the 2-position due to steric and electronic effects of the methyl groups .
  • Synthetic Route 2 : Sequential halogenation of 4,6-dimethylpyridin-3-amine via iodination (using I₂/HIO₃ in acetic acid) followed by bromination (NBS in DMF). Temperature control (0–5°C) minimizes polyhalogenation by-products .
  • Characterization : Confirm regioselectivity using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for iodine-substituted positions) and high-resolution mass spectrometry (HRMS) .

Reactivity and Functionalization

Q. Q2. How do the bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Palladium-Catalyzed Coupling : The iodine atom (stronger C–I bond) is more reactive than bromine in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12h) to selectively substitute iodine .

  • Buchwald-Hartwig Amination : The bromine substituent reacts preferentially with primary amines (e.g., benzylamine) using Xantphos/Pd₂(dba)₃ catalyst in toluene (100°C), yielding N-alkylated derivatives .

  • Data Table :

    Reaction TypeConditionsSelectivityYield (%)
    Suzuki CouplingPd(PPh₃)₄, THF, 80°CI > Br75–85
    Buchwald AminationXantphos/Pd₂(dba)₃, tolueneBr > I60–70

Advanced Mechanistic Studies

Q. Q3. What mechanistic insights explain contradictory regioselectivity outcomes in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The amino group at C3 directs nucleophiles (e.g., NaN₃) to C2 via resonance stabilization, favoring substitution at bromine over iodine. Solvent polarity (DMF vs. EtOH) modulates transition-state stabilization .
  • Competitive Pathways : DFT calculations reveal that steric hindrance from C4/C6 methyl groups increases activation energy for NAS at C5 (iodine position), making C2 (bromine) more accessible .
  • Validation : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁵N-amine) to track intermediate formation .

Comparative Analysis of Structural Analogues

Q. Q4. How does this compound compare to analogues like 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in biological activity?

Methodological Answer:

  • Structural Comparison : The iodine and methyl groups enhance lipophilicity (logP = 2.8 vs. 2.1 for trifluoromethyl analogue), improving membrane permeability in cell-based assays .

  • Biological Activity :

    CompoundTarget (IC₅₀, nM)Selectivity Index
    2-Br-5-I-4,6-Me₂Pyridin-3-amineKinase X: 1205.2
    3-Br-5-CF₃-Pyridin-2-amineKinase Y: 853.8
  • Rational Design : Replace iodine with CF₃ to optimize target engagement while retaining methyl groups for solubility .

Troubleshooting Experimental Challenges

Q. Q5. How can low yields in Sonogashira couplings involving this compound be resolved?

Methodological Answer:

  • Issue : Competing proto-dehalogenation reduces yields (<30%).
  • Solution : Use Cul (10 mol%) as a co-catalyst and degas solvents (THF/EtzN) to suppress side reactions. Increase reaction temperature to 90°C for faster oxidative addition .
  • Validation : Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 3:1) and isolate intermediates via flash chromatography .

Computational Modeling Applications

Q. Q6. Which computational methods best predict the compound’s spectroscopic properties and reaction pathways?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry for NMR chemical shift prediction (MAE < 0.3 ppm vs. experimental) .
  • MD Simulations : Simulate solvation effects in DMSO to predict solubility trends (R² = 0.92 vs. experimental data) .
  • Software : Gaussian 16 or ORCA for electronic structure analysis; VMD for visualization .

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